2-Chloro-4,5-difluorophenylboronic acid

CAS No.: 1801916-39-1

Cat. No.: VC3084948

Molecular Formula: C6H4BClF2O2

Molecular Weight: 192.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1801916-39-1 |

|---|---|

| Molecular Formula | C6H4BClF2O2 |

| Molecular Weight | 192.36 g/mol |

| IUPAC Name | (2-chloro-4,5-difluorophenyl)boronic acid |

| Standard InChI | InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H |

| Standard InChI Key | MSMGFPOBSXTDFW-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1Cl)F)F)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1Cl)F)F)(O)O |

Introduction

Structural Properties and Chemical Identity

Molecular Structure and Identification

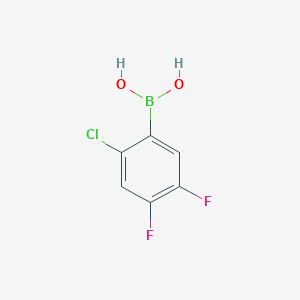

2-Chloro-4,5-difluorophenylboronic acid has the molecular formula C6H4BClF2O2, containing a benzene ring substituted with one chlorine atom at position 2 and two fluorine atoms at positions 4 and 5, with a boronic acid group (-B(OH)2) directly attached to the benzene ring . The compound can be represented through several chemical notations:

-

SMILES: B(C1=CC(=C(C=C1Cl)F)F)(O)O

-

InChI: InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H

The molecular weight of this compound is approximately 192.36 g/mol, consistent with other similar halogenated phenylboronic acid derivatives that share the same molecular formula but differ in substitution patterns .

Physical Properties

Based on structural comparison with related phenylboronic acid compounds, 2-Chloro-4,5-difluorophenylboronic acid likely exists as a white to pale yellow crystalline powder at room temperature . The presence of the boronic acid group (-B(OH)2) contributes to hydrogen bonding capabilities, which influences its solubility profile and crystal packing behavior.

Collision Cross Section Data

Mass spectrometry characterization of 2-Chloro-4,5-difluorophenylboronic acid includes predicted collision cross section (CCS) values for various adducts, providing valuable information for analytical identification and characterization. Table 1 presents these predicted CCS values.

Table 1: Predicted Collision Cross Section Data for 2-Chloro-4,5-difluorophenylboronic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 193.00338 | 132.1 |

| [M+Na]+ | 214.98532 | 143.6 |

| [M+NH4]+ | 210.02992 | 139.1 |

| [M+K]+ | 230.95926 | 138.7 |

| [M-H]- | 190.98882 | 130.3 |

| [M+Na-2H]- | 212.97077 | 136.8 |

| [M]+ | 191.99555 | 133.2 |

| [M]- | 191.99665 | 133.2 |

These values provide a physical property profile that can assist in the compound's identification and differentiation from structural isomers using ion mobility mass spectrometry techniques.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for structural characterization of phenylboronic acids. For 2-Chloro-4,5-difluorophenylboronic acid, the NMR spectrum would be expected to show:

-

¹H NMR: Signals for the two aromatic protons at positions 3 and 6, with characteristic coupling patterns influenced by the neighboring fluorine atoms. The hydroxyl protons of the boronic acid group would likely appear as a broad signal due to exchange processes.

-

¹³C NMR: Six carbon signals corresponding to the aromatic ring, with splitting patterns due to C-F coupling. The carbon atoms directly bonded to halogens would exhibit characteristic downfield shifts compared to unsubstituted carbons .

The spectroscopic analysis of similar compounds indicates that NMR spectroscopy in DMSO solution is a common approach for characterizing phenylboronic acids, providing valuable structural information .

UV-Visible Spectroscopy

UV-Visible spectroscopic analysis of phenylboronic acids typically involves measurements in solvents such as ethanol and water in the range of 200-400 nm. The aromatic system of 2-Chloro-4,5-difluorophenylboronic acid, modified by electron-withdrawing halogen substituents, would exhibit characteristic absorption bands in this region .

Comparison with Structural Analogs

Structural Isomers and Related Compounds

Structure-Property Relationships

The positional isomers of chlorodifluorophenylboronic acid (2-chloro-4,5-difluoro-, 3-chloro-4,5-difluoro-, and 4-chloro-3,5-difluoro-) share the same molecular formula but differ in the arrangement of substituents on the phenyl ring. These structural differences result in distinct electronic distributions and chemical behaviors:

-

In 2-Chloro-4,5-difluorophenylboronic acid, the chlorine atom is positioned ortho to the boronic acid group, potentially creating steric effects and electronic interactions that influence reactivity.

-

3-Chloro-4,5-difluorophenylboronic acid has the chlorine in the meta position relative to the boronic acid group, altering the electronic distribution compared to the 2-chloro isomer.

-

4-Chloro-3,5-difluorophenylboronic acid features the chlorine atom para to the boronic acid group, with fluorine atoms at meta positions, creating a different electronic environment around the boron center .

These structural variations affect properties such as acidity of the boronic acid group, stability, reactivity in chemical transformations, and potentially spectroscopic characteristics.

Synthetic Applications and Reactivity

Cross-Coupling Reactions

As a phenylboronic acid derivative, 2-Chloro-4,5-difluorophenylboronic acid is likely to participate in various cross-coupling reactions, particularly Suzuki-Miyaura coupling. This synthetic methodology allows for the formation of carbon-carbon bonds through reaction with haloarenes in the presence of palladium catalysts, making it valuable in organic synthesis.

The unique substitution pattern with chlorine and fluorine atoms at specific positions makes this compound a potentially useful building block for the synthesis of complex molecules requiring precisely functionalized aromatic units. The halogen substituents can impart distinct electronic and steric effects that influence reactivity and selectivity in coupling reactions.

Applications in Chemical Research

Based on the properties of related phenylboronic acids, 2-Chloro-4,5-difluorophenylboronic acid may find applications in:

-

Pharmaceutical Development: Halogenated aromatic compounds often exhibit enhanced biological activity and metabolic stability. The fluorine substituents, in particular, can improve pharmacokinetic properties of drug candidates.

-

Materials Science: Functionalized phenylboronic acids can serve as precursors for materials with specific electronic or optical properties, potentially useful in sensors or electronic devices.

-

Chemical Synthesis: As a building block, this compound can introduce a specific substitution pattern into larger molecular structures, allowing for precise tailoring of properties in the final products.

Analytical Methods for Characterization

Spectroscopic Techniques

Comprehensive characterization of 2-Chloro-4,5-difluorophenylboronic acid typically employs multiple spectroscopic techniques:

-

FT-IR and FT-Raman spectroscopy (4000-400 cm⁻¹ for IR and 3500-10 cm⁻¹ for Raman) to identify characteristic functional group vibrations.

-

¹H and ¹³C NMR spectroscopy, typically recorded in DMSO solution, to elucidate the structural arrangement of atoms.

-

UV-Visible spectroscopy in solvents such as ethanol and water in the range of 200-400 nm to investigate electronic transitions .

Computational Methods

Modern analysis of phenylboronic acids often includes computational studies using density functional theory (DFT) calculations. These methods can provide valuable insights into:

-

Molecular geometry optimization

-

Vibrational frequency calculations

-

Electronic structure and property predictions

-

Thermodynamic properties

The application of DFT methods has proven particularly useful for modeling molecular properties of phenylboronic acids, including geometry, vibrational frequencies, atomic charges, dipole moments, and thermodynamic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume